Home > Products > Screening Compounds P6645 > Cromoglicic Acid Impurity 11
Cromoglicic Acid Impurity 11 - 149992-30-3

Cromoglicic Acid Impurity 11

Catalog Number: EVT-14934252
CAS Number: 149992-30-3
Molecular Formula: C25H20O11
Molecular Weight: 496.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cromoglicic Acid Impurity 11 is a chemical compound related to cromoglicic acid, which is primarily known for its role as a mast cell stabilizer in the treatment of various allergic conditions. The compound is classified under synthetic organic compounds and is recognized for its structural complexity and biological significance.

Source

Cromoglicic Acid Impurity 11 can be synthesized through various organic reactions involving chromene derivatives and ethoxycarbonyl compounds. The impurity arises during the synthesis of the main active pharmaceutical ingredient, cromoglicic acid, which is used in treating asthma and allergic reactions.

Classification

Cromoglicic Acid Impurity 11 belongs to the class of organic compounds known as chromones, specifically categorized under benzopyrans. Its molecular structure includes multiple functional groups that contribute to its chemical behavior and interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of Cromoglicic Acid Impurity 11 typically involves multi-step organic reactions. The key steps include:

  1. Formation of the Chromene Core: This is achieved through cyclization reactions using suitable precursors.
  2. Introduction of the Ethoxycarbonyl Group: This step often involves esterification reactions using reagents such as ethoxycarbonyl chloride.
  3. Hydroxylation and Etherification: These processes modify the chromene structure to yield the final impurity product.

Technical Details

Molecular Structure Analysis

Structure

Cromoglicic Acid Impurity 11 has a complex molecular structure characterized by a chromone backbone with additional functional groups. The molecular formula is C23H16O11C_{23}H_{16}O_{11}, with a molecular weight of approximately 468.37 g/mol.

Data

  • Molecular Formula: C23H16O11C_{23}H_{16}O_{11}
  • Molecular Weight: 468.37 g/mol
  • Melting Point: 241-242 °C
  • Boiling Point: 752.3 °C at 760 mmHg
  • Density: 1.623 g/cm³
  • Flash Point: 263.9 °C .
Chemical Reactions Analysis

Reactions

Cromoglicic Acid Impurity 11 participates in various chemical reactions typical for chromone derivatives, including:

  1. Esterification: Reaction with acid chlorides or alcohols to form esters.
  2. Hydroxylation: Introduction of hydroxyl groups that can enhance solubility and reactivity.
  3. Dehydration Reactions: Leading to the formation of more complex structures through loss of water.

Technical Details

The synthetic routes often involve careful control of reaction conditions to ensure high selectivity and yield while minimizing unwanted side products .

Mechanism of Action

Process

Cromoglicic Acid Impurity 11 functions primarily through its role in stabilizing mast cells, preventing degranulation and subsequent release of mediators like histamine and leukotrienes involved in allergic responses.

Data

The mechanism involves inhibition of calcium influx into mast cells, which is critical for their activation and degranulation. This action helps mitigate symptoms associated with asthma and allergic rhinitis, making it a valuable therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 241-242 °C
  • Boiling Point: 752.3 °C
  • Density: 1.623 g/cm³
  • Flash Point: 263.9 °C
  • Vapor Pressure: Extremely low at 1.08×10231.08\times 10^{-23} mmHg at 25 °C .

Chemical Properties

Cromoglicic Acid Impurity 11 exhibits characteristics typical of chromones, including:

  • Reactivity towards nucleophiles due to electrophilic sites on the aromatic ring.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

Cromoglicic Acid Impurity 11 is primarily used in pharmaceutical research as an intermediate in the synthesis of cromoglicic acid, which has applications in treating:

  • Asthma
  • Allergic rhinitis
  • Allergic conjunctivitis
  • Systemic mastocytosis .

In addition to its established uses, recent studies suggest potential applications in treating conditions like diabetes and obesity due to its effects on glycogen synthase kinase pathways .

This compound continues to be an area of interest in medicinal chemistry for developing new therapeutic agents targeting mast cell-related disorders.

Introduction to Cromoglicic Acid Impurity 11 in Pharmaceutical Research

Origin and Significance in Drug Development

Cromoglicic Acid Impurity 11 (Chemical Name: 5,5′-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid]) arises during the synthesis or storage of cromoglicic acid (CGA), a mast cell stabilizer used in asthma and allergy treatments. This impurity originates from:

  • Partial Esterification: Incomplete reaction during the diesterification step of the symmetric chromone dimer synthesis [1] [8].
  • Hydrolytic Degradation: Cleavage of ester linkages under acidic/basic conditions or prolonged exposure to moisture [3] [8].
  • Thermal Stress: Decomposition during manufacturing processes like lyophilization or spray drying [3].

Table 1: Key Characteristics of Cromoglicic Acid Impurity 11

PropertyValue/DescriptionDetection Method
Chemical StructureMonocarboxylic acid analog of CGANMR (¹H, ¹³C)
Molecular FormulaC₂₃H₁₆O₁₁HRMS
OriginSynthesis intermediate or degradation productHPLC-UV
Regulatory Threshold≤0.15% (ICH Q3B)Validated RP-HPLC

Impurity 11 is significant because it retains partial pharmacological activity, potentially competing with CGA for mast cell membrane targets. Studies indicate it inhibits histamine release at 50% efficacy compared to CGA, raising concerns about inconsistent therapeutic effects [1] [6]. Its polar nature (log P = -1.2 vs. CGA’s -3.5) also alters drug formulation stability [8].

Role in Regulatory Compliance and ANDA/DMF Filings

Controlling Impurity 11 is critical for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions under GDUFA II guidelines:

  • DMF Type II Requirements: Must include detailed impurity profiles, synthesis pathways, and analytical procedures for Impurity 11 [7] [9].
  • Stability Data: Forced degradation studies (hydrolysis, oxidation, photolysis) must quantify Impurity 11 formation under ICH Q1A(R2) conditions [3] [7].
  • Specification Limits: ANDA filings require justification for proposed acceptance criteria (typically NMT 0.10%) through toxicological risk assessment per ICH M7 [9].

Table 2: Regulatory Milestones for Cromoglicic Acid Impurities

Regulatory FrameworkRequirementImpact on Impurity 11 Control
ICH Q3B (R2)Qualification thresholds for degradation productsSets reporting/identification limits
GDUFA II (2023)DMF completeness assessment within 60 daysMandates rigorous impurity data upfront
FDA Guidance (Post-2020)Genotoxic impurity evaluationRequires Ames test data for nitrosamine risks

DMF holders like Actylis (US DMF #26612) must provide:

  • Open-access portions of DMFs detailing Impurity 11’s synthetic controls [7].
  • Letters of Authorization (LOA) allowing ANDA applicants to reference impurity data [9].Failure to address these can trigger "Refuse-to-Receive" (RtR) letters for ANDAs, delaying approvals by 6–12 months [9].

Historical Context of Impurity Profiling in Mast Cell Stabilizers

Impurity control in mast cell stabilizers evolved through three phases:

  • Pre-1980s: Minimal oversight. Early cromoglicic acid formulations (e.g., Intal®) contained up to 5% unidentified impurities due to limited analytical techniques [5].
  • Chromone Breakthroughs (1985–2000): Introduction of HPLC-UV and LC-MS enabled detection of structurally similar impurities like Impurity 11. This coincided with discoveries that impurities influence CGA’s mechanism beyond mast cell stabilization (e.g., chloride channel inhibition) [5] [6].
  • Modern QbD Approaches (Post-2010): Quality-by-Design (QbD) principles mandated control of critical process parameters (CPPs):
  • Temperature (NMT 50°C during esterification)
  • pH (5.0–7.0 during purification)
  • Solvent selection (avoidance of protic solvents) [3] [7]

Table 3: Evolution of Analytical Methods for Impurity Detection

EraPrimary TechniqueDetection Limit for Impurity 11Limitations
1970sTLC1.0%Low resolution
1990sHPLC-UV (220 nm)0.25%Co-elution issues
2020sUHPLC-MS/MS (m/z 467→423)0.03%High instrumentation cost

The 2023 stability study of topical CGA formulations revealed that Creamgel vehicles accelerate Impurity 11 formation (0.12% after 3 months at 25°C) versus Eucerinum® (0.07%), emphasizing formulation-specific risks [3]. This historical progression underscores why contemporary pharmacopeias (USP, Ph. Eur.) now include dedicated monographs for CGA impurities [1] [8].

Properties

CAS Number

149992-30-3

Product Name

Cromoglicic Acid Impurity 11

IUPAC Name

5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

Molecular Formula

C25H20O11

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C25H20O11/c1-2-32-25(31)21-10-15(28)23-17(6-4-8-19(23)36-21)34-12-13(26)11-33-16-5-3-7-18-22(16)14(27)9-20(35-18)24(29)30/h3-10,13,26H,2,11-12H2,1H3,(H,29,30)

InChI Key

QMWIMHLPICQPBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.